N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide - 689770-63-6

N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Catalog Number: EVT-3091750
CAS Number: 689770-63-6
Molecular Formula: C28H27ClN4O3S
Molecular Weight: 535.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hesperadine

  • Compound Description: Hesperadine (N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide) is a known aurora kinase inhibitor. []
  • Relevance: Although structurally different from N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide, Hesperadine is grouped under the same category of "small compound inhibitors" targeting aurora kinases. [] Both compounds share the common goal of interfering with the enzymatic activity of aurora kinases, making Hesperadine relevant for comparison and understanding potential mechanisms of action.

N-(2-chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]-benzamide (TC-S7010)

  • Compound Description: TC-S7010 (N-(2-chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]-benzamide) is another established aurora kinase inhibitor. []
  • Relevance: Similar to Hesperadine, TC-S7010's relevance stems from its shared classification as a "small compound inhibitor" targeting aurora kinases, just like N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide. [] Analyzing the structural differences and similarities between these inhibitors can offer insights into the structure-activity relationships and potential binding interactions crucial for inhibiting aurora kinases.

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide (ZM447439)

  • Compound Description: ZM447439 (N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide) is recognized as an effective aurora kinase inhibitor. []
  • Relevance: Belonging to the same group of "small compound inhibitors" targeting aurora kinases as N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide, ZM447439 is considered structurally related. [] Investigating the structural nuances within this inhibitor class can shed light on the essential pharmacophores and molecular interactions vital for their inhibitory activity.

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide (VX-680)

  • Compound Description: VX-680 (N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide) is a potent aurora kinase inhibitor. []
  • Relevance: VX-680's inclusion in the category of "small compound inhibitors" for aurora kinases, along with N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide, establishes their structural relationship. [] Comparative analysis of these inhibitors' structures can contribute to a deeper understanding of their binding modes, selectivity profiles, and potential for therapeutic development.

Flavones

  • Compound Description: Flavones represent a class of polyphenols reported to exhibit inhibitory effects on aurora B kinase. []
  • Relevance: Although structurally distinct from N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide, flavones share a common target – aurora kinases. [] Exploring the diverse chemical scaffolds capable of inhibiting aurora kinases, like flavones, can unveil novel insights into structure-activity relationships and pave the way for designing more potent and selective inhibitors.

Benzochalcones bearing pyrazoline moieties

  • Compound Description: This class of compounds, benzochalcones containing pyrazoline units, has demonstrated inhibitory activity against aurora kinases. []
  • Relevance: Despite structural differences from N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide, the shared ability to inhibit aurora kinases establishes their relevance. [] Examining diverse chemical classes that target the same kinase family can reveal critical structural elements for inhibitory activity and guide the development of novel therapeutic agents.

Chromenylchalcones

  • Compound Description: Chromenylchalcones, another class of polyphenols, have been identified through in silico docking studies to potentially bind to aurora A kinase. []
  • Relevance: While structurally distinct from N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide, their predicted interaction with aurora A kinase makes them relevant for understanding structure-activity relationships within this target family. [] Examining diverse scaffolds that target aurora kinases can contribute to a comprehensive understanding of their binding sites and facilitate the design of potent and selective inhibitors.

Properties

CAS Number

689770-63-6

Product Name

N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide

Molecular Formula

C28H27ClN4O3S

Molecular Weight

535.06

InChI

InChI=1S/C28H27ClN4O3S/c29-22-7-3-19(4-8-22)11-12-30-26(34)21-5-1-20(2-6-21)18-33-27(35)24-17-23(32-13-15-36-16-14-32)9-10-25(24)31-28(33)37/h1-10,17,24H,11-16,18H2,(H,30,34)

InChI Key

RKJKIYHSEWQSLH-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.